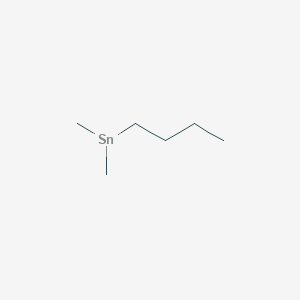
Dimethylbutyltin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylbutyltin is an organotin compound characterized by the presence of two methyl groups and one butyl group attached to a tin atom Organotin compounds are known for their diverse applications in various fields, including catalysis, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethylbutyltin can be synthesized through several methods, including the reaction of butyltin trichloride with methylmagnesium bromide or methyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction scheme is as follows:
Butyltin trichloride+2Methylmagnesium bromide→this compound+2Magnesium chloride
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as distillation or recrystallization to remove impurities and obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethylbutyltin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The methyl or butyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups.
Aplicaciones Científicas De Investigación
Dimethylbutyltin has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Research has explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Studies are investigating its use in drug delivery systems and as a potential anticancer agent.
Industry: this compound is used in the production of heat-stabilized plastics and as a stabilizer in PVC manufacturing.
Mecanismo De Acción
The mechanism by which dimethylbutyltin exerts its effects varies depending on the application:
Catalysis: In catalytic reactions, this compound acts as a Lewis acid, facilitating the formation of reactive intermediates.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.
Drug Delivery: It can form complexes with drugs, enhancing their solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyltin dichloride
- Butyltin trichloride
- Trimethyltin chloride
Uniqueness
Dimethylbutyltin is unique due to its specific combination of methyl and butyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C6H15Sn |
|---|---|
Peso molecular |
205.89 g/mol |
InChI |
InChI=1S/C4H9.2CH3.Sn/c1-3-4-2;;;/h1,3-4H2,2H3;2*1H3; |
Clave InChI |
JDGIIPUXQCHJKH-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)
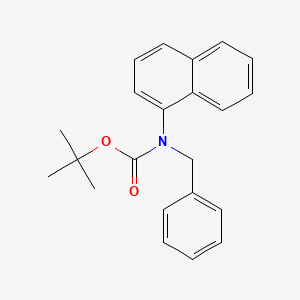

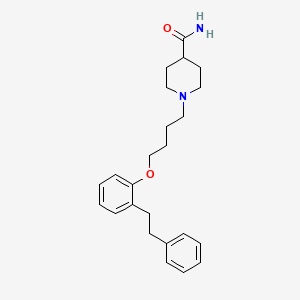

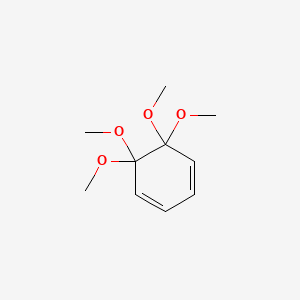
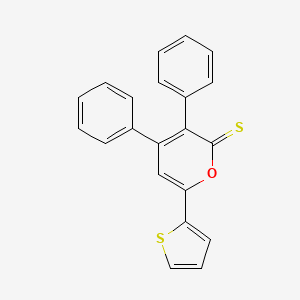

![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
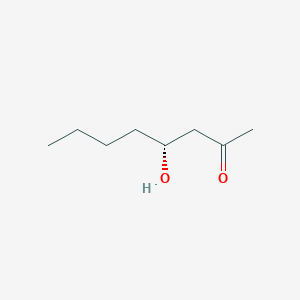


![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)

